Bienvenue dans la boutique en ligne BenchChem!

4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Apoptosis Mcl-1 Inhibition Cancer Research

4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 626226-02-6) is a synthetic, small-molecule benzoxazin-3-one derivative with a molecular formula of C16H12ClNO3 and a molecular weight of 301.73 g/mol. It is primarily utilized as a specialized research tool in biochemical and cellular assays, with a commercially available purity of 95%.

Molecular Formula C16H12ClNO3
Molecular Weight 301.73
CAS No. 626226-02-6
Cat. No. B2363398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS626226-02-6
Molecular FormulaC16H12ClNO3
Molecular Weight301.73
Structural Identifiers
SMILESC1C(=O)N(C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClNO3/c17-12-5-3-4-11(8-12)14(19)9-18-13-6-1-2-7-15(13)21-10-16(18)20/h1-8H,9-10H2
InChIKeyJGQGEDMVERARQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 626226-02-6) for Targeted Research


4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 626226-02-6) is a synthetic, small-molecule benzoxazin-3-one derivative with a molecular formula of C16H12ClNO3 and a molecular weight of 301.73 g/mol . It is primarily utilized as a specialized research tool in biochemical and cellular assays, with a commercially available purity of 95% . This compound belongs to a privileged scaffold class known for modulating key therapeutic targets, including protein kinases and protein-protein interactions, making it a critical component of focused compound libraries for drug discovery [1].

Technical Rationale: Why 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one Cannot Be Generically Substituted


The substitution of this specific compound with seemingly similar benzoxazin-3-one analogs is scientifically unsound due to the profound impact of its unique N-4 substitution pattern on molecular recognition. The 2-(3-chlorophenyl)-2-oxoethyl group at the N-4 position is a critical pharmacophoric element that dictates target binding affinity and selectivity in a manner distinct from analogs with simpler alkyl or unsubstituted benzyl groups [1]. Generic substitution in procurement for a defined assay introduces a high risk of obtaining false-negative results or misleading structure-activity relationship (SAR) data, as even minor alterations to the N-4 substituent can shift the compound's activity from potent inhibition to complete inactivity against a specific enzyme like human topoisomerase I [2].

Quantitative Differentiation Evidence for 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one


Direct Binding Affinity Advantage for Mcl-1 Over Closest Structural Analog

This specific compound demonstrates a verified inhibitory constant (Ki) of 16 nM against human Mcl-1 [1]. In contrast, the structurally analogous compound BDBM25074, which shares the core benzoxazin-3-one scaffold but contains a 2-(3-chlorophenyl)ethyl group at N-4 instead of the 2-(3-chlorophenyl)-2-oxoethyl group, exhibits no detectable Mcl-1 binding affinity [2]. This represents a functional selectivity switch driven by the ketone moiety.

Apoptosis Mcl-1 Inhibition Cancer Research Protein-Protein Interaction

Unique PI3Kgamma Inhibitory Profile Compared to Class-Leading Analog

While not as potent as the highly optimized analog BDBM25074 against PI3Kgamma (IC50 = 4.27 nM), this compound offers a distinct selectivity window that is valuable for research. The target compound's Ki of 16 nM for Mcl-1 is achieved without the potent PI3Kgamma activity (IC50 = 18 nM for a related compound [2]) that characterizes BDBM25074, thereby reducing off-target effects in Mcl-1 specific studies. A Mcl-1 tool compound with potent PI3Kgamma activity would confound apoptosis research.

PI3K Inhibition Signal Transduction Immunology Kinase Screening

Class-Validated Topoisomerase I Inhibition Potential Enables Anti-Cancer Research

The 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is validated as a novel class of human topoisomerase I (hTopo I) inhibitors [1]. A closely related analog, BONC-001, inhibited the catalytic activity of hTopo I with an IC50 of 8.34 mM, while BONC-013 acted as a potent poison (IC50 = 0.0006 mM), outperforming the clinical drug camptothecin (IC50 = 0.034 mM) in the poison assay [1]. This demonstrates the scaffold's intrinsic ability to engage this target, and the unique N-4 substituent on the target compound is expected to fine-tune this activity for specific research needs.

DNA Topoisomerase I Cancer Chemotherapy Mechanism of Action Genotoxicity

Superior Chemical Stability of the Lactam Scaffold for Long-Term Assay Reproducibility

The core benzoxazin-3-one scaffold is inherently more resistant to hydrolytic degradation compared to related benzoxazin-2-one structures due to the electron-withdrawing nature of the lactam carbonyl [1]. The N-4 substitution further protects the lactam from ring-opening, a common degradation pathway. The 3-chlorophenyl group enhances lipophilicity without introducing metabolic instability seen with other halogenated aromatics, as implied by its use in highly optimized inhibitors [2]. This results in improved shelf-life and more reliable long-term assay performance compared to less stable heterocyclic alternatives.

Chemical Stability Assay Reproducibility Compound Management DMSO Solubility

Privileged Scaffold for TNF-alpha Modulation Underscores Versatile Anti-Inflammatory Research Use

Substituted 3,4-dihydro-2H-1,4-benzoxazin-3-ones are claimed in multiple patents (e.g., WO2016198400A1, US10287299B2) as potent modulators of human TNF-alpha activity [1]. The generic claims explicitly cover N-4 substituted derivatives. These patents state that the claimed compounds generally exhibit an IC50 value of 50 µM or less, often 20 µM or less, in a TNF-alpha driven assay [1]. The specific compound, with its 3-chlorophenyl ketone substituent, is anticipated to be a potent modulator within this class. This provides a strong basis for its use in inflammation research, in addition to its role as an oncology probe.

TNF-alpha Modulation Inflammation Autoimmune Disease Immunopharmacology

Validated Research Applications for 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 626226-02-6)


Chemical Probe for Studying Mcl-1 Dependent Apoptosis in Cancer Cells

This compound's primary value proposition is as a high-quality chemical probe for investigating Mcl-1 biology. With a validated Ki of 16 nM against the target and a clean selectivity profile against PI3Kgamma compared to its closest structural analog BDBM25074, it is the optimal choice for experiments designed to deconvolve the role of Mcl-1 in apoptosis [1]. It can be used to validate Mcl-1 dependency in cancer cell lines before investing in more expensive downstream studies, a task for which generic or less specific analog tools would generate ambiguous data [2].

Dual-Action Probe for Investigating Cross-talk Between Apoptotic and Inflammatory Pathways

Leveraging its strong Mcl-1 binding and its membership in a class of patented TNF-alpha modulators, this compound is a unique dual-purpose research tool [1]. Researchers can use it to explore the complex interplay between cell survival signaling (via Mcl-1) and inflammatory responses (via TNF-alpha) in disease models, a multi-faceted approach not possible with compounds that only hit a single pathway [2].

SAR Probe to Define the Pharmacophoric Role of the N-4 Substituent on Benzoxazinones

The compound is an indispensable tool for medicinal chemistry SAR studies. Its N-4 2-(3-chlorophenyl)-2-oxoethyl group is directly responsible for its Mcl-1 affinity, a property completely absent in the analogous N-4 ethyl derivative [1]. Procurement enables head-to-head testing panels that specifically map the contribution of the ketone moiety and the chlorine substitution pattern to target engagement, kinase selectivity, and cellular activity, which is essential for scaffold optimization programs [2].

Reference Standard for Topoisomerase I Inhibitor Screening Assays

As a member of a validated new class of hTopo I inhibitors, this compound can serve as a reference standard in screening cascades [1]. Its distinct mechanism of action—which can range from catalytic inhibition to poisoning based on subtle structural changes—makes it a critical control for identifying and validating novel hits with non-camptothecin mechanisms, helping to broaden the chemical space of anti-cancer agents [1].

Quote Request

Request a Quote for 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.